molecular formula C12H16N2S B3154571 4-(Piperidin-1-yl)benzene-1-carbothioamide CAS No. 779310-82-6

4-(Piperidin-1-yl)benzene-1-carbothioamide

Cat. No.: B3154571
CAS No.: 779310-82-6
M. Wt: 220.34 g/mol
InChI Key: FAOANRLDQGLMRC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)benzene-1-carbothioamide is an organic compound with the molecular formula C12H16N2S It is a derivative of benzene and piperidine, featuring a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)benzene-1-carbothioamide typically involves the reaction of 4-aminobenzene-1-carbothioamide with piperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are carried out under controlled temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Piperidin-1-yl)benzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)benzamide: Similar structure but with a carbamide group instead of a carbothioamide group.

    4-(Piperidin-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a carbothioamide group.

    4-(Piperidin-1-yl)benzaldehyde: Features an aldehyde group instead of a carbothioamide group.

Uniqueness

4-(Piperidin-1-yl)benzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can participate in unique chemical transformations and interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

4-piperidin-1-ylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOANRLDQGLMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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